Lipophilicity Advantage Over Non-Chlorinated Analog
Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate demonstrates a calculated XLogP3 of 2.8 . This is a 27.3% increase in lipophilicity compared to its direct non-chlorinated structural analog, Ethyl 3-(2-nitrophenyl)propanoate, which has an XLogP3 of 2.2 .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Ethyl 3-(2-nitrophenyl)propanoate, 2.2 |
| Quantified Difference | +0.6 logP units (27.3% increase) |
| Conditions | Calculated property using XLogP3 algorithm, consistent across data sources. |
Why This Matters
Increased lipophilicity directly impacts passive membrane permeability and solubility in organic solvents, which are critical parameters for designing biologically active molecules and optimizing synthetic yields.
